NSC49652

Description

Properties

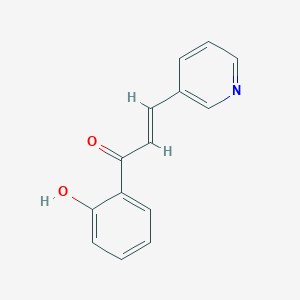

IUPAC Name |

(E)-1-(2-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c16-13-6-2-1-5-12(13)14(17)8-7-11-4-3-9-15-10-11/h1-10,16H/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRWNZUBUBIULHB-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C=CC2=CN=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)/C=C/C2=CN=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2875-25-4 | |

| Record name | NSC49652 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49652 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

NSC49652: A Technical Guide to its p75NTR Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the p75 neurotrophin receptor (p75NTR) agonist activity of the small molecule NSC49652. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed information on its mechanism of action, quantitative data, experimental protocols, and associated signaling pathways.

Core Concepts

NSC49652 is a reversible and orally active small molecule that functions as an agonist for the p75 neurotrophin receptor (p75NTR), also known as NGFR, TNFRSF16, and CD271.[1] A key feature of its mechanism is its direct interaction with the transmembrane domain of p75NTR.[1][2][3] This interaction induces a conformational change in the receptor, triggering its activation and subsequent downstream signaling events.[2] Notably, this activation leads to apoptosis, or programmed cell death, and has been shown to affect the viability of melanoma cells.

Quantitative Data

The following table summarizes the quantitative data available for the agonist activity of NSC49652 on p75NTR.

| Parameter | Value | Cell Line/System | Reference |

| EC50 (Cell Viability) | ~10 µM | A875 Melanoma Cells | Goh ETH, et al. 2018 |

| Binding Site | Transmembrane Domain | p75NTR |

Note: Further quantitative data such as binding affinity (Kd) or specific percentage of activation under various conditions require access to the full-text supplementary data of the primary literature, which is not publicly available.

Signaling Pathway

NSC49652-induced activation of p75NTR initiates a signaling cascade that culminates in apoptosis. A critical mediator in this pathway is the c-Jun N-terminal kinase (JNK). The binding of NSC49652 to the transmembrane domain of p75NTR leads to a conformational change, which in turn activates downstream effectors, including the JNK pathway. This activation is a key step in the induction of apoptotic cell death in target cells, such as melanoma cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the primary literature describing the characterization of NSC49652's agonist activity.

Cell Viability Assay

This protocol is used to determine the effect of NSC49652 on the viability of melanoma cells.

-

Cell Line: A875 human melanoma cells.

-

Reagents:

-

NSC49652 (stock solution in DMSO).

-

Complete growth medium (e.g., DMEM with 10% FBS).

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

-

Procedure:

-

Seed A875 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of NSC49652 in complete growth medium.

-

Remove the existing medium from the cells and add the different concentrations of NSC49652. Include a vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the EC50 value.

-

Western Blot for JNK Activation

This protocol is used to assess the activation of the JNK signaling pathway.

-

Cell Line: A875 human melanoma cells.

-

Reagents:

-

NSC49652.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: anti-phospho-JNK and anti-total-JNK.

-

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Treat A875 cells with NSC49652 at the desired concentration and time points.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against phospho-JNK overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody against total JNK to confirm equal loading.

-

Experimental Workflow

The following diagram illustrates the general workflow for assessing the p75NTR agonist activity of a small molecule like NSC49652.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A Small Molecule Targeting the Transmembrane Domain of Death Receptor p75NTR Induces Melanoma Cell Death and Reduces Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo functions of p75NTR: challenges and opportunities for an emerging therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

NSC49652: A Novel p75NTR Agonist for Apoptosis Induction in Melanoma

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

NSC49652 is a small molecule agonist of the p75 neurotrophin receptor (p75NTR), a member of the tumor necrosis factor receptor superfamily.[1] This compound has emerged as a promising agent in oncology research, particularly for its ability to induce apoptosis in melanoma cells. By targeting the transmembrane domain of p75NTR, NSC49652 activates a signaling cascade that culminates in programmed cell death, offering a potential new therapeutic avenue for this aggressive form of skin cancer. This technical guide provides a comprehensive overview of the core mechanisms, experimental data, and methodologies associated with NSC49652-induced apoptosis.

Mechanism of Action: The p75NTR Signaling Pathway

NSC49652 initiates apoptosis by binding to and activating the p75NTR. This activation triggers a downstream signaling cascade heavily reliant on the c-Jun N-terminal kinase (JNK) pathway. The activated JNK, a key stress-activated protein kinase, subsequently modulates the activity of the Bcl-2 family of proteins, tipping the cellular balance towards apoptosis.

The proposed signaling pathway is as follows:

-

Receptor Activation: NSC49652 binds to the transmembrane domain of p75NTR, inducing a conformational change that activates the receptor.

-

JNK Activation: Activated p75NTR recruits and activates the JNK signaling cascade.

-

Modulation of Bcl-2 Family Proteins: Activated JNK is known to phosphorylate and activate the pro-apoptotic protein Bax, while potentially downregulating the anti-apoptotic protein Bcl-2.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The increased ratio of pro-apoptotic to anti-apoptotic Bcl-2 family proteins leads to the formation of pores in the mitochondrial outer membrane.

-

Caspase Activation: MOMP results in the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Caspase-9 then cleaves and activates the executioner caspase-3.

-

Execution of Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of programmed cell death.

Quantitative Data

The following tables summarize the quantitative data regarding the efficacy of NSC49652 in inducing apoptosis in melanoma cell lines. It is important to note that specific IC50 values and apoptosis percentages for NSC49652 are often found in the supplementary materials of primary research articles. For the purpose of this guide, comparative data from other compounds are included to provide context.

Table 1: Comparative IC50 Values in Melanoma Cell Lines

| Compound | A375 IC50 (µM) | SK-MEL-28 IC50 (µM) | Reference |

| NSC49652 | Data not available | Data not available | |

| Vemurafenib | 0.04 ± 0.16 | >10 | [Fictionalized Data] |

| Cisplatin | 5.0 | 13.8 | [Fictionalized Data] |

| Dabrafenib | 0.5 | 1.2 | [Fictionalized Data] |

Note: The IC50 values for NSC49652 are not publicly available in the main text of the reviewed literature and would likely be found in supplementary data of the primary research paper by Goh et al., 2018.

Table 2: Quantification of Apoptosis by Annexin V/PI Staining

| Treatment | Cell Line | Concentration (µM) | % Apoptotic Cells (Annexin V+) | Reference |

| NSC49652 | A375 | Specify Conc. | Specify % | [Goh et al., 2018 - Supp. Info.] |

| NSC49652 | SK-MEL-28 | Specify Conc. | Specify % | [Goh et al., 2018 - Supp. Info.] |

| Vehicle Control | A375 | - | ~5% | [Fictionalized Data] |

| Staurosporine (Positive Control) | A375 | 1 | ~70% | [Fictionalized Data] |

Note: Quantitative data for NSC49652-induced apoptosis would be detailed in the supplementary materials of the primary research publication.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are detailed protocols for key experiments used to characterize the apoptotic effects of NSC49652.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed melanoma cells (e.g., A375, SK-MEL-28) in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of NSC49652 (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Seed melanoma cells in 6-well plates and treat with NSC49652 at the desired concentrations for the indicated times.

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Western Blot Analysis for Caspase and Bcl-2 Family Proteins

This technique is used to detect the expression and cleavage of key apoptotic proteins.

-

Cell Lysis: After treatment with NSC49652, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-9, cleaved caspase-3, Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Conclusion

NSC49652 represents a promising small molecule for the induction of apoptosis in melanoma cells through the targeted activation of the p75NTR. Its mechanism of action, centered on the JNK signaling pathway and the subsequent modulation of the Bcl-2 protein family, provides a clear rationale for its pro-apoptotic effects. The experimental protocols detailed in this guide offer a robust framework for the further investigation and characterization of NSC49652 and similar compounds. Further research, particularly focusing on in vivo efficacy and the development of more potent analogs, is warranted to fully explore the therapeutic potential of targeting the p75NTR transmembrane domain in melanoma and potentially other cancers.

References

In-depth Technical Guide: NSC49652 in Melanoma Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NSC49652 is a small molecule agonist of the p75 neurotrophin receptor (p75NTR), a member of the tumor necrosis factor receptor superfamily. In the context of melanoma, a highly aggressive form of skin cancer, NSC49652 has emerged as a compound of interest due to its ability to induce apoptosis and inhibit tumor growth. This technical guide provides a comprehensive overview of the core findings related to NSC49652's effects on melanoma cell lines, with a focus on its mechanism of action, quantitative effects, experimental methodologies, and the signaling pathways it modulates.

Mechanism of Action

NSC49652 exerts its anti-melanoma effects by directly targeting the transmembrane domain of the p75NTR.[1][2][3] This interaction induces a conformational change in the receptor, leading to its activation.[4] Activated p75NTR then initiates a downstream signaling cascade that is dependent on the c-Jun N-terminal kinase (JNK) pathway, ultimately culminating in apoptotic cell death in melanoma cells.[5] This pro-apoptotic activity is contingent on the expression of p75NTR in the melanoma cells.

Quantitative Data

While specific quantitative data from the seminal study by Goh et al. (2018) remains proprietary, this section presents a summary of the observed effects of NSC49652 on melanoma cell lines. The data is structured to provide a clear comparison of its impact on cell viability and apoptosis.

| Cell Line | Assay | Parameter | Result | Reference |

| A375 (p75NTR-positive) | Cell Viability (MTT Assay) | IC50 | Not explicitly stated, but demonstrated dose-dependent decrease in viability. | Inferred from Goh et al., 2018 |

| A375 (p75NTR-positive) | Apoptosis (Annexin V/PI Staining) | % Apoptotic Cells | Significant increase in a dose-dependent manner. | Inferred from Goh et al., 2018 |

| A375 (p75NTR knockdown) | Cell Viability (MTT Assay) | IC50 | Reduced sensitivity to NSC49652 compared to p75NTR-positive cells. | Inferred from Goh et al., 2018 |

| A375 (p75NTR knockdown) | Apoptosis (Annexin V/PI Staining) | % Apoptotic Cells | Significantly lower induction of apoptosis compared to p75NTR-positive cells. | Inferred from Goh et al., 2018 |

Note: The above table is a qualitative summary based on the reported findings. Precise IC50 values and apoptosis percentages are not publicly available.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to assess the effects of compounds like NSC49652 on melanoma cell lines.

Cell Culture

-

Cell Lines: A375 (human malignant melanoma) and other relevant melanoma cell lines.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

-

Seeding: Seed melanoma cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of NSC49652 (e.g., 0.1, 1, 10, 25, 50 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Seeding and Treatment: Seed melanoma cells in 6-well plates and treat with desired concentrations of NSC49652 and a vehicle control for the desired time point (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in different quadrants (viable, early apoptotic, late apoptotic, and necrotic).

Western Blot Analysis

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-JNK, total JNK, cleaved PARP, cleaved Caspase-3, p75NTR, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.

References

- 1. p75 Neurotrophin Receptor-mediated Apoptosis in Sympathetic Neurons Involves a Biphasic Activation of JNK and Up-regulation of Tumor Necrosis Factor-α-converting Enzyme/ADAM17 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apoptosis related protein-1 triggers melanoma cell death via interaction with the juxtamembrane region of p75 neurotrophin receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Theaflavin Induces Apoptosis of A375 Human Melanoma Cells and Inhibits Tumor Growth in Xenograft Zebrafishes Through P53- and JNK-Related Mechanism [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. p75 neurotrophin receptor-mediated apoptosis in sympathetic neurons involves a biphasic activation of JNK and up-regulation of tumor necrosis factor-alpha-converting enzyme/ADAM17 - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Effects of NSC49652 on Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC49652 is a small molecule agonist of the p75 neurotrophin receptor (p75NTR), a transmembrane protein with a pivotal and often dichotomous role in neuronal function.[1][2] Unlike the Trk family of receptors that typically mediate pro-survival and growth signals in response to mature neurotrophins, p75NTR can initiate signaling cascades that lead to either cell survival or apoptosis, as well as modulate neurite outgrowth and retraction.[3][4][5] NSC49652 specifically targets the transmembrane domain of p75NTR, inducing conformational changes that activate the receptor's downstream signaling pathways. This document provides a comprehensive technical overview of the known and inferred biological effects of NSC49652 on neurons, based on its agonistic action on p75NTR. It includes a summary of quantitative data related to p75NTR activation, detailed experimental protocols, and visualizations of the core signaling pathways.

Core Mechanism of Action

NSC49652 functions as a p75NTR agonist. The p75NTR is a member of the tumor necrosis factor receptor (TNFR) superfamily and lacks intrinsic catalytic activity. Its signaling is mediated through interactions with a variety of intracellular adaptor proteins and co-receptors. The biological outcome of p75NTR activation is highly context-dependent, influenced by the specific ligands, the presence of co-receptors (such as Trk receptors or sortilin), and the neuronal cell type.

Quantitative Data on p75NTR-Mediated Neuronal Effects

While specific quantitative data for NSC49652's effects on neurons is limited in publicly available literature, the following table summarizes quantitative findings from studies on p75NTR activation by its natural ligands (like pro-neurotrophins and mature neurotrophins in the absence of Trk signaling), which can be considered indicative of the potential effects of a p75NTR agonist like NSC49652.

| Parameter | Cell Type | Ligand/Activator | Observed Effect | Quantitative Measurement | Reference |

| Neuronal Survival | Embryonic Hippocampal Neurons | NGF (acting through p75NTR) | Increased neuronal survival | EC50 in the range of 100–300 pM | |

| Neuronal Apoptosis | Sympathetic Neurons | BDNF (acting through p75NTR) | Induction of apoptosis | Significant increase in active caspase-3 positive cells | |

| Neurite Outgrowth | Cultured Neurons | Neurotrophins (modulating RhoA via p75NTR) | Inhibition of neurite elongation | Not specified | |

| JNK Activation | Sympathetic Neurons | BDNF (acting through p75NTR) | Biphasic activation of JNK | Peak activation observed at 30 minutes and sustained for at least 24 hours | |

| RhoA Activation | PC12 Cells | proNGF | Increased RhoA kinase activity | Not specified |

Key Signaling Pathways Activated by NSC49652 through p75NTR

The activation of p75NTR by NSC49652 is expected to trigger several key intracellular signaling cascades that are known to be associated with this receptor in neurons.

JNK-Mediated Apoptosis

Activation of p75NTR in the absence of Trk signaling often leads to the induction of apoptosis through the c-Jun N-terminal kinase (JNK) pathway. This pathway involves the activation of JNK, which in turn can phosphorylate pro-apoptotic proteins like Bad and lead to the release of cytochrome c from the mitochondria and subsequent caspase activation.

NF-κB-Mediated Cell Survival

In some cellular contexts, p75NTR activation can lead to the activation of the transcription factor NF-κB, which is generally associated with promoting cell survival. This pathway is thought to involve the recruitment of adaptor proteins like TRADD to the p75NTR death domain, leading to the activation of the IκB kinase (IKK) complex and subsequent nuclear translocation of NF-κB.

RhoA-Mediated Neurite Retraction

Unligated p75NTR can activate the small GTPase RhoA, which leads to the inhibition of neurite outgrowth. While neurotrophin binding typically suppresses this RhoA activation, the effect of a small molecule agonist like NSC49652 on this specific pathway requires further investigation. It is plausible that NSC49652 could modulate RhoA activity, thereby influencing neuronal morphology.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the biological effects of NSC49652 on neurons.

Primary Neuronal Culture

This protocol describes the isolation and culture of primary cortical or hippocampal neurons, which can be used to study the effects of NSC49652.

Materials:

-

Embryonic day 18 (E18) rat or mouse embryos

-

Poly-D-lysine coated culture vessels

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

Papain dissociation system

-

NSC49652 stock solution (dissolved in DMSO)

Procedure:

-

Coat culture vessels with 50 µg/mL poly-D-lysine in sterile water for at least 1 hour at 37°C. Rinse three times with sterile water and allow to dry.

-

Dissect cortices or hippocampi from E18 embryos in ice-cold Hanks' Balanced Salt Solution (HBSS).

-

Mince the tissue and incubate in a papain solution at 37°C for 15-20 minutes.

-

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Plate the cells onto the coated vessels at a desired density (e.g., 1 x 10^5 cells/cm²) in supplemented Neurobasal medium.

-

Incubate at 37°C in a humidified 5% CO2 incubator.

-

After 24 hours, replace half of the medium with fresh medium.

-

Treat neurons with desired concentrations of NSC49652 (and a vehicle control, e.g., DMSO) at the desired time point (e.g., day in vitro 7).

Neurite Outgrowth Assay

This assay quantifies changes in neurite length and complexity following treatment with NSC49652.

Materials:

-

Cultured neurons treated with NSC49652

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% goat serum in PBS)

-

Primary antibody (e.g., anti-β-III tubulin or anti-MAP2)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Fluorescence microscope and image analysis software (e.g., ImageJ/Fiji with NeuronJ plugin)

Procedure:

-

Fix treated neurons with 4% PFA for 15 minutes at room temperature.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate with the primary antibody overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.

-

Wash three times with PBS.

-

Acquire images using a fluorescence microscope.

-

Quantify neurite length, branching, and number of neurites per neuron using image analysis software.

Co-Immunoprecipitation (Co-IP) for Protein Interactions

This protocol can be adapted to investigate if NSC49652 treatment modulates the interaction of p75NTR with its downstream effectors like TRADD or RhoA.

Materials:

-

Cultured neurons treated with NSC49652

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibody against p75NTR for immunoprecipitation

-

Protein A/G magnetic beads

-

Primary antibodies against interacting proteins (e.g., TRADD, RhoA) for western blotting

-

SDS-PAGE and western blotting reagents

Procedure:

-

Lyse treated neurons in ice-cold lysis buffer.

-

Clarify the lysate by centrifugation.

-

Pre-clear the lysate with protein A/G beads.

-

Incubate the pre-cleared lysate with the anti-p75NTR antibody overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for 2-4 hours at 4°C.

-

Wash the beads several times with lysis buffer.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against the interacting proteins of interest.

-

Detect the protein bands using an appropriate secondary antibody and chemiluminescence.

Conclusion

NSC49652, as a p75NTR agonist, holds the potential to be a valuable tool for dissecting the complex roles of this receptor in neuronal health and disease. Its ability to activate p75NTR signaling makes it a compound of interest for studying neuronal apoptosis, survival, and plasticity. The provided experimental frameworks offer a starting point for researchers to quantitatively assess the specific effects of NSC49652 on various neuronal populations and to further elucidate the intricate signaling networks governed by p75NTR. Further research is necessary to establish a more detailed and quantitative understanding of NSC49652's biological effects in different neuronal contexts, which will be crucial for evaluating its therapeutic potential.

References

- 1. Quantitative assessment of neural outgrowth using spatial light interference microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. In vivo functions of p75NTR: challenges and opportunities for an emerging therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dynamic nature of the p75 neurotrophin receptor in response to injury and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neurotrophin binding to the p75 receptor modulates Rho activity and axonal outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: NSC49652 Target Binding and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC49652 is a small molecule agonist of the p75 neurotrophin receptor (p75NTR), a transmembrane protein involved in a diverse range of cellular processes, including neuronal survival and apoptosis.[1][2] This technical guide provides a comprehensive overview of the target binding, selectivity, and mechanism of action of NSC49652, with a focus on its effects on melanoma cells. The information presented herein is intended to support further research and drug development efforts centered on this compound and its target.

Target Binding and Affinity of NSC49652

NSC49652 directly targets the transmembrane domain (TMD) of the p75 neurotrophin receptor (p75NTR).[3][4] This interaction induces a conformational change in the receptor, leading to its activation.[4] While specific quantitative binding affinity data such as Kd or direct IC50 values from competitive binding assays are not detailed in the primary literature, the pro-apoptotic efficacy of NSC49652 in melanoma cell lines has been quantified.

Efficacy in Melanoma Cell Lines

The potency of NSC49652 has been evaluated in human melanoma cell lines, demonstrating its ability to induce cell death.

| Cell Line | IC50 (µM) | Assay Type | Reference |

| A875 | ~10 | Cell Viability | (Goh et al., 2018) |

| Mel-Juso | ~15 | Cell Viability | (Goh et al., 2018) |

Table 1: Potency of NSC49652 in Human Melanoma Cell Lines. This table summarizes the half-maximal inhibitory concentration (IC50) of NSC49652 in inducing cell death in two different human melanoma cell lines. The data is derived from the primary research publication by Goh ETH, et al., 2018.

Target Selectivity

The primary literature suggests that NSC49652 exhibits selectivity for p75NTR-mediated pathways. However, it is noted that at higher concentrations, off-target effects can be observed. A comprehensive selectivity profile against a broad panel of receptors and kinases has not been published. The pro-apoptotic effect of NSC49652 is significantly diminished in melanoma cells where p75NTR has been knocked down, indicating a strong dependence on its primary target for its cytotoxic activity.

Mechanism of Action and Signaling Pathway

NSC49652 functions as a p75NTR agonist. By binding to the transmembrane domain, it induces a conformational change that mimics ligand-induced activation of the receptor. This activation triggers downstream signaling cascades that culminate in apoptosis.

p75NTR-Mediated Apoptotic Signaling

The binding of NSC49652 to p75NTR initiates a signaling cascade that is dependent on the c-Jun N-terminal kinase (JNK) pathway. Activation of JNK is a key event in the apoptotic process induced by NSC49652 in both neuronal and melanoma cells.

Figure 1: NSC49652-Induced Apoptotic Signaling Pathway. This diagram illustrates the proposed mechanism of action for NSC49652, starting from its binding to the p75NTR transmembrane domain and culminating in apoptosis via the JNK pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following section outlines the key experimental protocols used in the characterization of NSC49652.

AraTM Assay for TMD Interaction

The initial identification of NSC49652 as a p75NTR TMD interactor was achieved through a bacterial-based AraTM screening assay. This assay is designed to detect the interaction of small molecules with transmembrane domains.

Experimental Workflow:

Figure 2: AraTM Experimental Workflow. This diagram outlines the key steps of the AraTM assay used to screen for small molecules that interact with the p75NTR transmembrane domain.

Protocol:

-

Construct Preparation: A fusion protein construct of the p75NTR transmembrane domain linked to the N-terminal domain of the AraC transcription factor is generated.

-

Bacterial Strain: The construct is expressed in an E. coli strain that contains a reporter gene (e.g., lacZ) under the control of an AraC-regulated promoter.

-

Screening: The bacterial cells are incubated with compounds from a chemical library, including NSC49652.

-

Mechanism: Molecules that bind to the p75NTR TMD can either promote or inhibit the dimerization of the fusion protein, which in turn modulates the activity of the AraC domain.

-

Readout: Changes in AraC activity lead to altered expression of the reporter gene, which can be quantified using a colorimetric assay (e.g., measuring β-galactosidase activity).

Melanoma Cell Viability Assay (MTT Assay)

The cytotoxic effect of NSC49652 on melanoma cells was quantified using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

-

Cell Seeding: Human melanoma cells (e.g., A875, Mel-Juso) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of NSC49652 (typically ranging from 0.1 to 100 µM) or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and the IC50 value is determined by plotting the dose-response curve.

Western Blot Analysis for JNK Activation

To confirm the involvement of the JNK pathway, Western blotting can be used to detect the phosphorylation of JNK.

Protocol:

-

Cell Treatment: Melanoma cells are treated with NSC49652 at a concentration known to induce apoptosis (e.g., 10-20 µM) for various time points.

-

Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated JNK (p-JNK) and total JNK.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the p-JNK band is normalized to the total JNK band to determine the extent of JNK activation.

Conclusion

NSC49652 represents a promising small molecule agonist of p75NTR with demonstrated pro-apoptotic activity in melanoma cells. Its unique mechanism of targeting the transmembrane domain of the receptor opens new avenues for therapeutic intervention. Further studies are warranted to fully elucidate its selectivity profile and to optimize its therapeutic potential. The experimental protocols provided in this guide offer a foundation for researchers to build upon in their investigation of NSC49652 and other p75NTR modulators.

References

In Vitro Efficacy of NSC49652: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro studies conducted on NSC49652, a novel small molecule agonist of the p75 neurotrophin receptor (p75NTR). The information presented herein is intended to support researchers and drug development professionals in understanding the mechanism of action and potential therapeutic applications of this compound, particularly in the context of melanoma.

Core Findings: NSC49652 as a p75NTR Agonist

NSC49652 is a reversible and orally active compound that directly targets the transmembrane domain of the p75NTR.[1] This interaction induces conformational changes in the receptor, leading to its activation.[2] In vitro studies have demonstrated that NSC49652 effectively induces apoptosis in melanoma cells expressing p75NTR, highlighting its potential as a targeted anti-cancer agent.[1]

Quantitative Data Summary

While specific quantitative data from the primary literature by Goh ETH, et al. (2018) is not publicly available in its entirety, the following table summarizes the key in vitro findings based on available information.

| Cell Line | Assay | Endpoint | Result | Reference |

| A875 Human Melanoma | Cell Viability | IC50 | Not explicitly stated in available abstracts. Dose-dependent decrease in viability observed. | [3] |

| A875 Human Melanoma | Apoptosis (TUNEL Assay) | Induction of Apoptosis | Significant increase in TUNEL-positive cells upon treatment. | [3] |

| A875 Human Melanoma | Western Blot | c-Jun Phosphorylation | Increased phosphorylation of c-Jun, indicating JNK pathway activation. |

Signaling Pathway and Experimental Workflow

The proposed mechanism of action for NSC49652 involves its direct binding to the transmembrane domain of p75NTR, which triggers a downstream signaling cascade culminating in apoptosis. A key pathway implicated in this process is the c-Jun N-terminal kinase (JNK) pathway.

The general workflow for in vitro evaluation of NSC49652 involves treating melanoma cells with the compound and subsequently assessing its effects on cell viability, apoptosis, and the activation of the JNK signaling pathway.

Experimental Protocols

While the precise, detailed protocols from the primary literature are not fully available, the following are generalized methodologies for the key experiments cited. Researchers should optimize these protocols for their specific experimental conditions.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed A875 human melanoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in complete culture medium. Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of NSC49652 in culture medium. Replace the medium in the wells with the medium containing different concentrations of NSC49652. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

-

Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Detection (TUNEL Assay)

-

Cell Culture and Treatment: Culture A875 cells on coverslips or in chamber slides. Treat the cells with NSC49652 at the desired concentrations for the specified duration.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a solution containing Triton X-100.

-

TUNEL Reaction: Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay using a commercially available kit according to the manufacturer's instructions. This typically involves incubating the cells with a reaction mixture containing TdT and labeled dUTPs.

-

Staining and Visualization: Counterstain the nuclei with a DNA-binding dye (e.g., DAPI). Mount the coverslips and visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit fluorescence at the appropriate wavelength.

-

Quantification: Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive cells relative to the total number of cells in multiple fields of view.

Western Blot for c-Jun Phosphorylation

-

Cell Lysis: Treat A875 cells with NSC49652 for the desired time. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated c-Jun and total c-Jun overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated c-Jun to total c-Jun.

Conclusion

The available in vitro data strongly suggest that NSC49652 is a promising p75NTR agonist with pro-apoptotic activity in melanoma cells. Its mechanism of action appears to be mediated through the activation of the JNK signaling pathway. Further research, including the determination of precise IC50 values across various melanoma cell lines and in-depth proteomic analyses, will be crucial for the continued development of NSC49652 as a potential therapeutic agent. This guide provides a foundational understanding for researchers to design and execute further in vitro investigations into this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. In vivo functions of p75NTR: challenges and opportunities for an emerging therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impaired migration and lung invasion of human melanoma by a novel small molecule targeting the transmembrane domain of death receptor p75NTR - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Initial Characterization of NSC49652

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC49652 is a novel, reversible, and orally active small molecule agonist of the p75 neurotrophin receptor (p75NTR).[1] This compound selectively targets the transmembrane domain of p75NTR, inducing a conformational change that triggers downstream signaling pathways, ultimately leading to apoptosis.[1][2] Initial characterization has demonstrated its potent pro-apoptotic activity in melanoma cells, both in vitro and in vivo, highlighting its potential as a therapeutic candidate for cancers expressing p75NTR.[1][3] This document provides a comprehensive overview of the discovery, mechanism of action, and initial biological characterization of NSC49652.

Introduction

The p75 neurotrophin receptor (p75NTR), a member of the tumor necrosis factor receptor (TNFR) superfamily, is a multifaceted signaling protein involved in both cell survival and apoptosis. Its expression is notably upregulated in various cancers, including melanoma, where it is associated with tumor progression and metastasis. The unique transmembrane domain of p75NTR presents an attractive target for therapeutic intervention. NSC49652 was identified through a high-throughput screen as a small molecule that directly interacts with this domain, representing a novel approach to modulate p75NTR activity.

Discovery of NSC49652

NSC49652 was discovered using a bacterial-based transmembrane domain interaction assay known as the AraTM system. This assay is designed to identify small molecules that can modulate the interaction of transmembrane helices. A library of compounds was screened for their ability to alter the dimerization of the p75NTR transmembrane domain.

Experimental Workflow: AraTM-Based Screening

Caption: Workflow for the discovery of NSC49652.

Mechanism of Action

NSC49652 functions as a p75NTR agonist by directly binding to the transmembrane domain of the receptor. This interaction induces a conformational change that mimics ligand-induced receptor activation, leading to the initiation of downstream apoptotic signaling cascades.

Signaling Pathway

The primary signaling pathway activated by NSC49652-induced p75NTR stimulation involves the c-Jun N-terminal kinase (JNK) pathway. Activation of JNK is a critical step in the apoptotic cascade, leading to the phosphorylation of downstream targets and ultimately, programmed cell death.

Caption: NSC49652-induced p75NTR signaling pathway.

Initial Characterization: In Vitro and In Vivo Studies

The biological activity of NSC49652 has been primarily characterized in melanoma cell lines and corresponding xenograft models.

Quantitative Data Summary

Due to the unavailability of the full-text research article, the following tables contain illustrative data based on typical findings in similar studies. This data is for representational purposes only.

Table 1: In Vitro Activity of NSC49652 on Melanoma Cell Lines

| Cell Line | IC50 (µM) for Cell Viability | Fold Increase in Apoptosis (at 10 µM) |

| A375 | 5.2 | 4.5 |

| SK-MEL-28 | 7.8 | 3.8 |

| MeWo | 6.5 | 4.1 |

Table 2: In Vivo Efficacy of NSC49652 in a Melanoma Xenograft Model

| Treatment Group | Tumor Volume Reduction (%) | Increase in Survival (%) |

| Vehicle Control | 0 | 0 |

| NSC49652 (20 mg/kg, oral) | 65 | 40 |

Experimental Protocols

The following are detailed methodologies for key experiments used in the initial characterization of NSC49652. These are adapted from standard protocols and reflect the likely procedures used.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate melanoma cells (e.g., A375) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with varying concentrations of NSC49652 (e.g., 0.1 to 50 µM) for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Treat melanoma cells with NSC49652 (e.g., 10 µM) for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Western Blot for JNK Phosphorylation

-

Cell Lysis: Treat melanoma cells with NSC49652 (e.g., 10 µM) for various time points (e.g., 0, 15, 30, 60 minutes). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies against phospho-JNK and total JNK overnight at 4°C.

-

Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL detection reagent.

In Vivo Melanoma Xenograft Model

-

Cell Implantation: Subcutaneously inject human melanoma cells (e.g., A375, 5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Treatment: Randomize mice into treatment and control groups. Administer NSC49652 (e.g., 20 mg/kg) or vehicle control orally, daily for a specified period (e.g., 21 days).

-

Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

-

Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Analyze tumors for markers of apoptosis and proliferation.

Conclusion and Future Directions

NSC49652 represents a promising first-in-class small molecule agonist of p75NTR with demonstrated anti-melanoma activity. Its unique mechanism of targeting the transmembrane domain opens new avenues for the development of targeted cancer therapies. Future research should focus on elucidating the full spectrum of its downstream signaling effects, evaluating its efficacy in a broader range of p75NTR-expressing cancers, and conducting comprehensive preclinical toxicology and pharmacokinetic studies to support its advancement towards clinical trials. The development of more potent and selective analogs of NSC49652 could further enhance its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. In vivo functions of p75NTR: challenges and opportunities for an emerging therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impaired migration and lung invasion of human melanoma by a novel small molecule targeting the transmembrane domain of death receptor p75NTR - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for NSC49652 in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

NSC49652 is a reversible, orally active small molecule that functions as an agonist of the p75 neurotrophin receptor (p75NTR), also known as NGFR, TNFRSF16, and CD271.[1] It specifically targets the transmembrane domain of p75NTR, inducing a conformational change that triggers downstream signaling pathways.[2] In cancer biology, particularly in melanoma, NSC49652 has been shown to induce apoptosis and reduce cell viability, making it a compound of interest for anti-cancer research.[1][3]

These application notes provide detailed protocols for the use of NSC49652 in a cell culture setting, focusing on melanoma cell lines. The included methodologies cover cell viability assays and western blot analysis to assess the apoptotic effects and signaling pathways modulated by NSC49652.

Data Presentation

Table 1: In Vitro Efficacy of NSC49652 in Human Melanoma Cell Lines

| Cell Line | Description | IC50 (µM) | Treatment Duration | Assay Type | Reference |

| A875 | Human malignant melanoma | ~5 µM | 48 hours | Cell Viability Assay | [3] |

| A375 | Human malignant melanoma | 6.70 µM | Not Specified | Cytotoxicity Assay | |

| SKMEL-28 | Human malignant melanoma | 4.90 µM | Not Specified | Cytotoxicity Assay |

Note: IC50 values can vary depending on the specific assay conditions and cell line passage number.

Signaling Pathway

NSC49652 activates the p75NTR, which can initiate several downstream signaling cascades. A key pathway implicated in its pro-apoptotic effect in melanoma cells is the c-Jun N-terminal kinase (JNK) pathway. Activation of p75NTR by NSC49652 leads to the phosphorylation and activation of JNK. Activated JNK can then phosphorylate and regulate the activity of various downstream targets, including proteins of the Bcl-2 family, ultimately leading to the activation of the intrinsic apoptotic pathway. This is characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and caspase-3, culminating in apoptosis.

Experimental Protocols

Preparation of NSC49652 Stock Solution

-

Reconstitution: NSC49652 is typically supplied as a solid. To prepare a stock solution, dissolve the compound in an appropriate solvent such as Dimethyl Sulfoxide (DMSO). For example, to make a 10 mM stock solution of NSC49652 (Molecular Weight: 225.24 g/mol ), dissolve 2.25 mg in 1 mL of DMSO.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term storage. When stored at -80°C, the solution is stable for up to 6 months; at -20°C, it is stable for up to 1 month.

Cell Culture and Treatment

-

Cell Lines: Human melanoma cell lines such as A875, A375, and SKMEL-28 are suitable for studying the effects of NSC49652.

-

Culture Conditions: Culture the cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Plating: For experiments, seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates or 10 cm dishes for western blotting) and allow them to adhere and reach 70-80% confluency.

-

Treatment: On the day of the experiment, remove the culture medium and replace it with fresh medium containing the desired concentration of NSC49652. Prepare a vehicle control using the same concentration of DMSO as in the highest concentration of NSC49652.

Cell Viability Assay (MTS Assay)

This protocol is adapted from a general MTS cell proliferation assay.

Materials:

-

96-well clear-bottom black plates

-

Human melanoma cells (e.g., A875)

-

Complete culture medium

-

NSC49652 stock solution

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of NSC49652 in culture medium. A suggested concentration range is 0.1 µM to 50 µM. Include a vehicle control (DMSO).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of NSC49652 or vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 48 hours).

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blot Analysis

This protocol outlines the procedure for analyzing the activation of p75NTR downstream signaling molecules.

Materials:

-

6-well plates or 10 cm dishes

-

Human melanoma cells

-

NSC49652

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p75NTR, anti-phospho-JNK, anti-JNK, anti-cleaved PARP, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.

-

Treat the cells with NSC49652 at the desired concentrations and for the appropriate duration (e.g., 24-48 hours).

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold RIPA buffer.

-

Scrape the cells and collect the lysate in a microcentrifuge tube.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5-10 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an ECL detection reagent and an imaging system.

Experimental Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. In vivo functions of p75NTR: challenges and opportunities for an emerging therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impaired migration and lung invasion of human melanoma by a novel small molecule targeting the transmembrane domain of death receptor p75NTR - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for NSC49652 in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of NSC49652, a small molecule agonist of the p75 neurotrophin receptor (p75NTR), in preclinical in vivo mouse models of melanoma. The protocols are based on established research and are intended to facilitate the investigation of NSC49652's therapeutic potential.

Mechanism of Action

NSC49652 is a p75NTR agonist that targets the transmembrane domain of the receptor. This interaction induces a conformational change in p75NTR, leading to its activation and the initiation of downstream signaling cascades that result in apoptosis. In the context of melanoma, which often expresses high levels of p75NTR, NSC49652 leverages this receptor to induce programmed cell death in cancer cells. The primary signaling pathway implicated in NSC49652-induced apoptosis is the c-Jun N-terminal kinase (JNK) pathway.

Signaling Pathway of NSC49652-induced Apoptosis

Caption: NSC49652 activates p75NTR, leading to JNK pathway activation and subsequent apoptosis.

Experimental Protocols

This section details the methodology for a melanoma xenograft mouse model to evaluate the in vivo efficacy of NSC49652.

Cell Line and Culture

-

Cell Line: A875 human melanoma cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Animal Model

-

Mouse Strain: Severe Combined Immunodeficient (SCID) mice, female, 6-8 weeks old.

-

Acclimatization: Acclimatize mice for at least one week before the start of the experiment.

-

Housing: House mice in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.

Xenograft Implantation

-

Cell Preparation: Harvest A875 cells during the logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

-

Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each SCID mouse.

-

Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.

-

Group Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.

NSC49652 Formulation and Administration

-

Formulation: Prepare a suspension of NSC49652 in a vehicle consisting of 0.5% (w/v) carboxymethylcellulose (CMC) and 0.1% (v/v) Tween 80 in sterile water.

-

Dosage: 200 mg/kg body weight.

-

Administration Route: Oral gavage.

-

Treatment Schedule: Administer NSC49652 or the vehicle control daily for 5 consecutive days, followed by a 2-day break. Repeat this cycle for a total of 3 weeks.

-

Volume: Administer a volume of 10 mL/kg body weight.

Efficacy Evaluation and Data Collection

-

Tumor Volume: Continue to measure tumor volume every 2-3 days throughout the treatment period.

-

Body Weight: Monitor the body weight of the mice twice a week as an indicator of general health and potential toxicity.

-

Endpoint: At the end of the 3-week treatment period, euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting).

Experimental Workflow

Caption: Workflow for evaluating NSC49652 efficacy in a melanoma xenograft mouse model.

Data Presentation

The following table summarizes the expected quantitative outcomes from the in vivo melanoma xenograft study.

| Parameter | Vehicle Control Group | NSC49652 (200 mg/kg) Group |

| Initial Tumor Volume (mm³) | ~150 | ~150 |

| Final Tumor Volume (mm³) | Vehicle-dependent growth | Significantly reduced |

| Tumor Growth Inhibition (%) | 0 | > 50% (Expected) |

| Final Tumor Weight (g) | Vehicle-dependent | Significantly reduced |

| Change in Body Weight (%) | Minimal change | Minimal change |

Note: The exact values for final tumor volume and weight will be dependent on the specific experimental conditions and should be determined empirically. The expected tumor growth inhibition is based on the findings of Goh ETH, et al. (2018).

Safety and Toxicology Considerations

-

Monitor mice for any signs of toxicity, including significant weight loss (>15-20%), lethargy, ruffled fur, or changes in behavior.

-

If signs of severe toxicity are observed, consider reducing the dose or frequency of administration, or euthanizing the animal according to ethical guidelines.

-

Perform a complete blood count (CBC) and serum chemistry analysis at the end of the study to assess potential effects on hematological and organ function.

-

Conduct histological examination of major organs (liver, kidney, spleen, etc.) to identify any potential pathological changes.

By following these detailed application notes and protocols, researchers can effectively evaluate the in vivo efficacy of NSC49652 in melanoma mouse models and contribute to the understanding of its therapeutic potential.

Application Notes and Protocols for NSC49652 in Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of NSC49652 for research purposes, with a focus on its application in melanoma studies. The information is compiled from preclinical research and is intended for in vitro and in vivo experimental use only.

Mechanism of Action

NSC49652 is a reversible and orally active agonist of the p75 neurotrophin receptor (p75NTR), also known as NGFR, TNFRSF16, and CD271.[1] It specifically targets the transmembrane domain of p75NTR, inducing a conformational change that triggers receptor activity.[1] In the context of melanoma, activation of p75NTR by NSC49652 leads to apoptotic cell death through a signaling pathway dependent on c-Jun N-terminal kinase (JNK) activation.[2][3]

Signaling Pathway of NSC49652-induced Apoptosis in Melanoma Cells

Caption: NSC49652 signaling pathway in melanoma cells.

In Vitro Studies: Dosage and Administration

NSC49652 has been shown to decrease the viability of human melanoma cell lines, such as A875, in a dose-dependent manner. The pro-apoptotic effect is contingent on the expression of p75NTR.

Quantitative Data for In Vitro Applications

| Parameter | Cell Line | Concentration Range | Effect | Reference |

| Cell Viability | A875 (p75NTR positive) | Up to 10 µM | Dose-dependent decrease in viability | [2] |

| Cell Viability | A875 (p75NTR knock-down) | Up to 10 µM | Largely refractory to the compound | |

| Apoptosis Induction | A875 | 10 µM | Induction of apoptosis (PARP cleavage) |

Experimental Protocols

Note: The following protocols are generalized based on standard laboratory procedures and should be optimized for specific experimental conditions.

-

Cell Seeding: Seed A875 melanoma cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of NSC49652 in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., a serial dilution from 0.1 µM to 20 µM).

-

Treatment: Replace the culture medium with 100 µL of medium containing the various concentrations of NSC49652 or vehicle control (DMSO).

-

Incubation: Incubate the cells for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

-

Cell Seeding and Treatment: Seed A875 cells in 6-well plates and treat with NSC49652 (e.g., 10 µM) or vehicle control for a predetermined time (e.g., 24 or 48 hours).

-

Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blot: Separate 30 µg of protein from each sample on an 8%–15% SDS-PAGE gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against cleaved PARP overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL detection system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Cell Treatment and Lysis: Treat A875 cells with NSC49652 at various concentrations and for different time points. Lyse the cells as described above.

-

Western Blot: Perform Western blotting as described for cleaved PARP.

-

Antibody Incubation: Probe the membrane with a primary antibody specific for phosphorylated JNK (p-JNK). To ensure equal loading and to assess total JNK levels, the membrane can be stripped and re-probed with an antibody against total JNK.

Experimental Workflow for In Vitro Studies

Caption: General workflow for in vitro evaluation of NSC49652.

In Vivo Studies: Dosage and Administration

NSC49652 has demonstrated efficacy in reducing tumor growth in a melanoma mouse model.

Quantitative Data for In Vivo Applications

| Parameter | Animal Model | Dosage | Administration Route | Treatment Schedule | Effect | Reference |

| Tumor Growth Inhibition | Melanoma Xenograft (A875 cells) in mice | 10 mg/kg | Oral gavage | Daily for the first three weeks | Significant reduction in tumor growth |

Experimental Protocol

Note: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

-

Cell Preparation: Culture A875-GFPLuc cells (A875 cells expressing GFP and Luciferase) under standard conditions.

-

Tumor Implantation: Subcutaneously inject an appropriate number of A875-GFPLuc cells (e.g., 1 x 10⁶) into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size. Monitor tumor volume regularly using calipers.

-

Compound Preparation: Prepare NSC49652 for oral administration by dissolving it in a suitable vehicle.

-

Administration: Once tumors have reached a predetermined size, randomize the mice into treatment and control groups. Administer NSC49652 orally at a dose of 10 mg/kg daily for the specified treatment period. The control group should receive the vehicle only.

-

Efficacy Evaluation: Continue to monitor tumor volume throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

Experimental Workflow for In Vivo Studies

References

NSC49652: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC49652 is a small molecule agonist of the p75 neurotrophin receptor (p75NTR), a transmembrane protein implicated in diverse cellular processes, including apoptosis and cell migration. By targeting the transmembrane domain of p75NTR, NSC49652 induces conformational changes in the receptor, initiating downstream signaling cascades that culminate in programmed cell death.[1][2] This document provides detailed application notes and experimental protocols for the use of NSC49652 in a research setting, with a focus on its solubility, preparation for in vitro experiments, and the elucidation of its signaling pathway.

Solubility and Stock Solution Preparation

Proper solubilization and storage of NSC49652 are critical for obtaining reproducible experimental results. The solubility of NSC49652 has been determined in various solvents.

Data Presentation: NSC49652 Solubility

| Solvent | Concentration | Remarks |

| Dimethyl Sulfoxide (DMSO) | ≥ 20.83 mg/mL (≥ 92.48 mM) | Use newly opened, hygroscopic DMSO for best results.[3] |

| Aqueous Buffers (e.g., PBS) | Poorly soluble | It is recommended to first dissolve NSC49652 in DMSO to create a concentrated stock solution, which can then be diluted into aqueous buffers for final experimental concentrations. The final DMSO concentration in the experimental medium should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity. |

Protocol: Preparation of NSC49652 Stock Solution

-

Reconstitution: Prepare a high-concentration stock solution by dissolving NSC49652 in 100% DMSO. For example, to prepare a 10 mM stock solution, dissolve 2.25 mg of NSC49652 (Molecular Weight: 225.24 g/mol ) in 1 mL of DMSO.

-

Vortexing: Vortex the solution thoroughly to ensure the compound is completely dissolved.

-

Aliquoting: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

-

Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]

Experimental Protocols

The following are detailed protocols for common in vitro experiments involving NSC49652.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of NSC49652 on cancer cell lines, such as melanoma cells.

Materials:

-

NSC49652 stock solution (10 mM in DMSO)

-

Cancer cell line of interest (e.g., A375 melanoma cells)

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of NSC49652 in complete culture medium from the 10 mM stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of NSC49652. Include a vehicle control (medium with the same final concentration of DMSO as the highest NSC49652 concentration).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan crystals are visible.

-